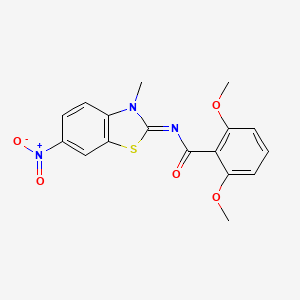
2,6-dimethoxy-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamides can be synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions of benzamides can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various methods, including spectroscopic and elemental analysis .Applications De Recherche Scientifique
Antioxidant Research
Specific Scientific Field
Biochemistry and Pharmacology
(Z)-2,6-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. These free radicals can cause cellular damage and contribute to various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Methods of Application
Researchers typically evaluate antioxidant activity using in vitro assays. For this compound:
Results
Some synthesized compounds demonstrated more effective antioxidant activity than standard antioxidants. Additionally, one of the benzamide derivatives exhibited effective metal chelation. These findings suggest potential therapeutic applications in oxidative stress-related conditions .
Antibacterial Studies
Specific Scientific Field
Microbiology and Infectious Diseases
Summary
The antibacterial activity of (Z)-2,6-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide was investigated against both gram-positive and gram-negative bacteria.
Methods of Application
In vitro growth inhibitory assays were conducted using bacterial cultures. The compound’s effectiveness was compared with two control drugs.
Results
The synthesized benzamide compounds exhibited varying degrees of antibacterial activity. By assessing their potency against specific bacterial strains, researchers can explore potential applications in treating bacterial infections .
Drug Discovery
Specific Scientific Field
Pharmaceutical Chemistry
Summary
Benzamides, including Oprea1_035276 , have been widely used in drug discovery. Their diverse pharmacological properties make them attractive candidates for developing novel therapeutic agents.
Methods of Application
Researchers explore the compound’s interactions with biological targets (e.g., enzymes, receptors) to identify potential drug leads. Computational modeling, high-throughput screening, and structure-activity relationship studies are common approaches.
Results
While specific outcomes depend on the target, benzamides have shown promise in various areas, including cancer treatment, anti-inflammatory agents, and antiviral drugs .
Industrial Applications
Specific Scientific Field
Materials Science and Industrial Chemistry
Summary
Benzamides find applications beyond medicine. They are used in industrial sectors such as plastics, rubber, paper, and agriculture.
Methods of Application
In industrial settings, benzamides may serve as additives, stabilizers, or catalysts. Their chemical properties contribute to material properties and processing efficiency.
Results
By incorporating benzamides into industrial processes, manufacturers enhance product performance and optimize production methods .
Natural Product Chemistry
Specific Scientific Field
Organic Chemistry
Summary
Amides, including benzamides, are widespread in natural products. Understanding their roles in biological systems provides insights into their potential applications.
Methods of Application
Researchers study natural products containing benzamides. Isolation, structural elucidation, and biological testing help uncover their functions.
Results
Benzamides occur naturally in various organisms. Investigating their biological activities informs drug discovery and inspires synthetic chemistry efforts .
Synthetic Intermediates
Specific Scientific Field
Organic Synthesis
Summary
Benzamides serve as valuable intermediates in organic synthesis. They participate in diverse reactions to build complex molecules.
Methods of Application
Chemists use benzamides as building blocks. Reactions like amidation, acylation, and cyclization transform them into functionalized compounds.
Results
By strategically incorporating benzamides into synthetic routes, researchers access a versatile toolbox for creating novel molecules with specific properties .
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethoxy-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-11-8-7-10(20(22)23)9-14(11)26-17(19)18-16(21)15-12(24-2)5-4-6-13(15)25-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIHMIGUDAVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

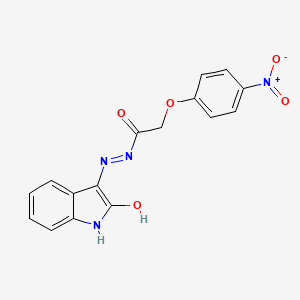
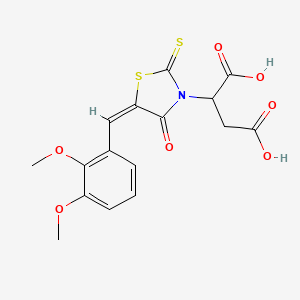
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2781793.png)
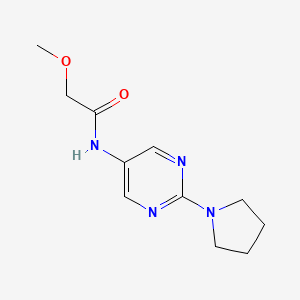
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)
![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)
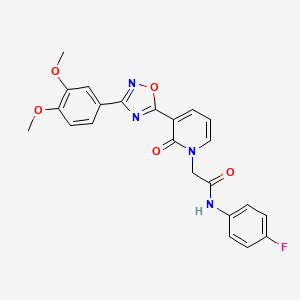
![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)
![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)